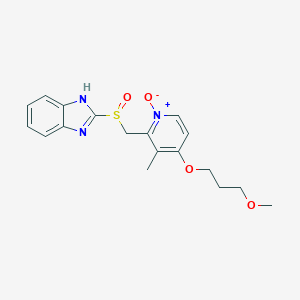
9H-Fluoren-2-ol
Descripción general
Descripción
9H-Fluoren-2-ol, also known as 2-Hydroxyfluorene, is a chemical compound with the molecular formula C13H10O. It is a member of the class of hydroxyfluorenes, characterized by a hydroxy group attached to the fluorene structure. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
9H-Fluoren-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including as a dopamine reuptake inhibitor.
Medicine: Explored for its wake-promoting effects and potential use in treating sleep disorders.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 9H-Fluoren-2-ol, also known as 2-Hydroxyfluorene, are currently unknown
Mode of Action
It is known that the lipophilicity of this compound (logp 24) is higher than that of drugs like modafinil (LogP 17) and amphetamine (LogP 18), suggesting that it may penetrate the blood-brain barrier more readily .
Pharmacokinetics
The lipophilicity of this compound suggests that it may have good bioavailability and may readily cross biological membranes, including the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s lipophilicity suggests that it may be influenced by the lipid composition of tissues and cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-2-ol typically involves the reduction of 9-fluorenone. One common method is the reduction using sodium borohydride in ethanol. The reaction proceeds as follows:
- Dissolve 9-fluorenone in warm ethanol.
- Add sodium borohydride solution dropwise to the mixture.
- Allow the reaction to proceed, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may include purification steps such as recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 9H-Fluoren-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone using oxidizing agents like chromic acid.
Reduction: Further reduction can yield dihydrofluorene derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Fluorenone.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Comparación Con Compuestos Similares
9H-Fluoren-9-ol: Another hydroxyfluorene with the hydroxy group at a different position.
Fluorenone: The oxidized form of hydroxyfluorenes.
Dihydrofluorene: Reduced derivatives of fluorene.
Uniqueness: 9H-Fluoren-2-ol is unique due to its specific hydroxy group position, which influences its reactivity and applications. Its potential biological activities and industrial uses further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
9H-fluoren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOIAPGLORMKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047569 | |
| Record name | 2-Hydroxyfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyfluorene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2443-58-5 | |
| Record name | 2-Hydroxyfluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy fluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluoren-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY FLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7588WEA3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxyfluorene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
| Record name | 2-Hydroxyfluorene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-hydroxyfluorene considered a valuable biomarker for assessing exposure to polycyclic aromatic hydrocarbons (PAHs)?
A1: 2-OHFLU is a metabolite of fluorene, a PAH commonly found in environmental and occupational settings. Measuring urinary 2-OHFLU levels provides a reliable indication of recent fluorene exposure. [, , , , , , , , ]
Q2: How do 2-hydroxyfluorene levels differ between smokers and non-smokers?
A2: Studies consistently show significantly higher urinary 2-OHFLU concentrations in smokers compared to non-smokers. This difference highlights the significant contribution of tobacco smoke to overall PAH exposure. [, , , , , ]
Q3: Can passive smoking also lead to elevated 2-hydroxyfluorene levels?
A3: Yes, research indicates that passive smoking, particularly in pregnant women, can contribute to elevated urinary concentrations of 2-OHFLU and other PAH metabolites. []
Q4: Are there occupational groups with particularly high 2-hydroxyfluorene levels?
A4: Occupations involving exposure to combustion products or specific industrial processes often exhibit higher 2-OHFLU levels. These include coke oven workers, asphalt workers, grill workers, and those in the printing, wood, and craft manufacturing industries. [, , , , , , ]
Q5: What other factors can influence urinary 2-hydroxyfluorene levels?
A5: Besides smoking and occupation, factors such as diet, residential proximity to pollution sources (e.g., traffic, industrial areas), and individual metabolic variations can influence urinary 2-OHFLU concentrations. [, , , , , ]
Q6: Which other urinary PAH metabolites are often measured alongside 2-hydroxyfluorene?
A6: Researchers frequently measure 2-OHFLU in conjunction with other PAH metabolites like 1-hydroxypyrene, 1- and 2-hydroxynaphthalene, and various hydroxyphenanthrene metabolites to gain a more comprehensive understanding of PAH exposure. [, , , , , , , , , ]
Q7: What analytical techniques are commonly used to measure 2-hydroxyfluorene in urine?
A7: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely employed method for quantifying 2-OHFLU in urine samples. Other techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS). [, , , , , , , , ]
Q8: How are urine samples typically prepared before analyzing for 2-hydroxyfluorene?
A8: Urine sample preparation usually involves enzymatic hydrolysis to cleave conjugates (glucuronide and/or sulfate) followed by solid-phase extraction (SPE) using cartridges like Oasis HLB or C18 to isolate and concentrate 2-OHFLU before analysis. [, , , , ]
Q9: What are the potential health effects associated with exposure to fluorene and its metabolite 2-hydroxyfluorene?
A9: While fluorene itself is not classified as carcinogenic, some studies suggest that exposure to PAHs, including fluorene, may increase the risk of certain cancers, respiratory issues, and adverse reproductive outcomes. More research is needed to fully understand the specific health impacts of 2-OHFLU. [, , , , , , ]
Q10: Can 2-hydroxyfluorene impact lung function?
A11: Research has shown a possible link between higher levels of 2-OHFLU and reduced lung function parameters, including forced expiratory volume in one second (FEV1) and forced vital capacity (FVC). []
Q11: Is there a connection between 2-hydroxyfluorene and systemic inflammation?
A12: One study indicated a positive correlation between 2-OHFLU levels and a systemic immune-inflammation index, suggesting a potential role for systemic inflammation in mediating the association between fluorene exposure and COPD risk. []
Q12: Does 2-hydroxyfluorene affect semen quality?
A13: While limited, some studies suggest a potential association between PAH exposure, including 2-OHFLU, and alterations in semen parameters like sperm concentration and motility. More research is needed to confirm these findings. [, ]
Q13: What is the molecular formula and weight of 2-hydroxyfluorene?
A13: The molecular formula of 2-hydroxyfluorene is C13H10O, and its molecular weight is 182.22 g/mol.
Q14: What are the key spectroscopic properties of 2-hydroxyfluorene?
A15: 2-OHFLU exhibits characteristic fluorescence properties, allowing for sensitive detection using fluorescence-based analytical techniques. Specific excitation and emission wavelengths may vary depending on the solvent and analytical conditions. [, , , ]
Q15: What is known about the environmental fate and degradation of fluorene and its metabolites like 2-hydroxyfluorene?
A16: PAHs like fluorene can persist in the environment and undergo various degradation processes, including biodegradation by microorganisms and photodegradation. Understanding the environmental fate of 2-OHFLU is important for assessing potential ecological risks. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


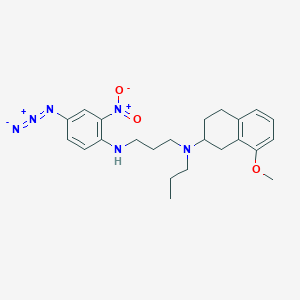

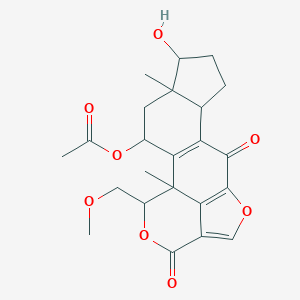
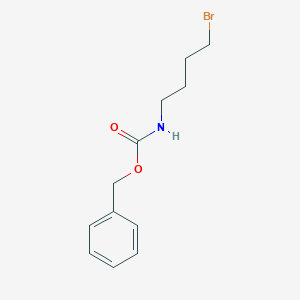
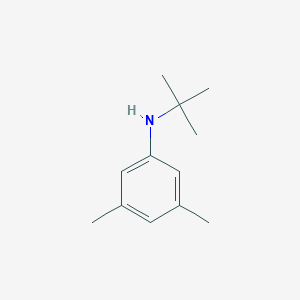
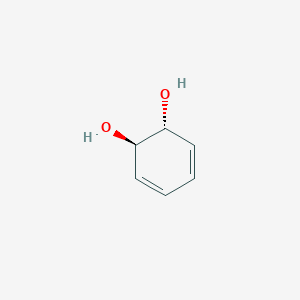
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
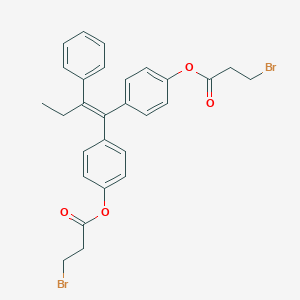
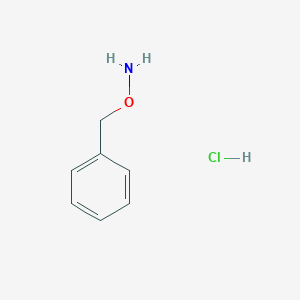
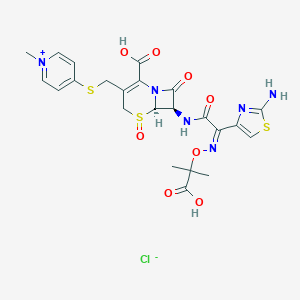
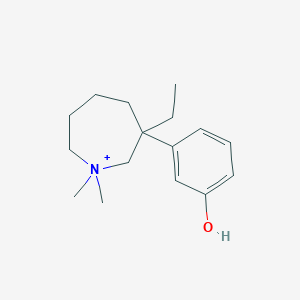
![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
